

Spectroscopic Profile of 2-Methoxy-5-methylNicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxy-5-methylNicotinic acid

Cat. No.: B571803

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-Methoxy-5-methylNicotinic acid** (CAS No. 1227594-72-0), a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its structural features and comparison with related nicotinic acid derivatives. The information herein serves as a valuable resource for the characterization and identification of **2-Methoxy-5-methylNicotinic acid**.

Chemical Structure and Properties

- Systematic Name: 2-Methoxy-5-methylpyridine-3-carboxylic acid
- Molecular Formula: C₈H₉NO₃
- Molecular Weight: 167.16 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Methoxy-5-methylNicotinic acid**. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (in CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.1 - 8.3	d	1H	H-6 (Aromatic)
~7.9 - 8.1	d	1H	H-4 (Aromatic)
~4.0	s	3H	OCH_3 (Methoxy)
~2.4	s	3H	CH_3 (Methyl)
~11.0 - 13.0	br s	1H	COOH (Carboxylic Acid)

Table 2: Predicted ^{13}C NMR Data (in CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~165 - 170	C=O (Carboxylic Acid)
~160 - 165	C-2 (C-OCH_3)
~145 - 150	C-6
~135 - 140	C-4
~125 - 130	C-5 (C-CH_3)
~110 - 115	C-3 (C-COOH)
~53 - 56	OCH_3 (Methoxy)
~18 - 22	CH_3 (Methyl)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid dimer)
~3000-3100	Medium	C-H stretch (Aromatic)
~2950-3000	Medium	C-H stretch (Methyl/Methoxy)
~1700-1730	Strong	C=O stretch (Carboxylic acid)
~1580-1610	Medium-Strong	C=C and C=N stretch (Pyridine ring)
~1450-1480	Medium	C-H bend (Methyl)
~1250-1300	Strong	C-O stretch (Aryl ether)
~1020-1050	Medium	C-O stretch (Methoxy)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Interpretation
167	[M] ⁺ (Molecular ion)
152	[M - CH ₃] ⁺
150	[M - OH] ⁺
122	[M - COOH] ⁺
108	[M - COOH - CH ₂] ⁺

Experimental Protocols

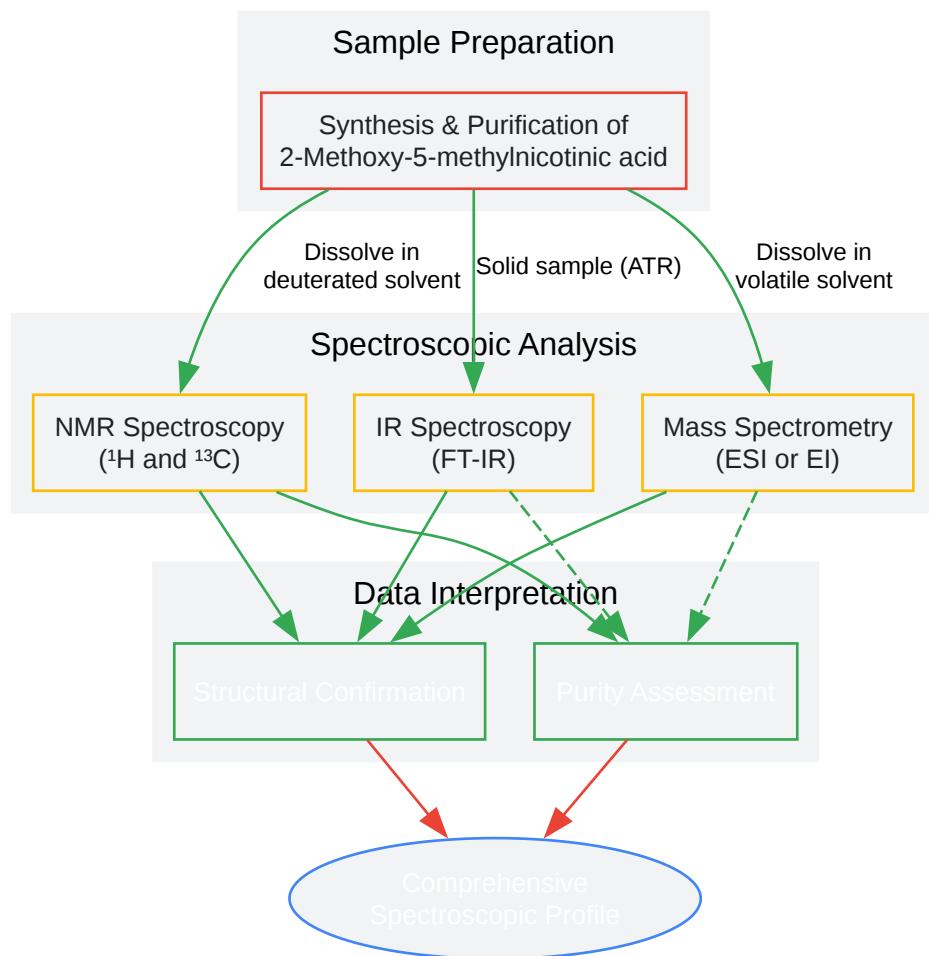
The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. These protocols are standard for the analysis of solid organic compounds like **2-Methoxy-5-methylnicotinic acid**.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Methoxy-5-methylnicotinic acid** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: 1024 or more scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.
 - Process the data similarly to the ^1H spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal.


- Collect the sample spectrum.
- Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- The data is typically collected in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
- Data Acquisition (ESI):
 - Infuse the sample solution into the ESI source.
 - Acquire the mass spectrum in positive or negative ion mode.
 - Typical mass range: m/z 50-500.
- Data Acquisition (EI):
 - Introduce the sample via a direct insertion probe or after separation by Gas Chromatography (GC).
 - Use a standard electron energy of 70 eV.
 - Acquire the mass spectrum over a similar mass range.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **2-Methoxy-5-methylnicotinic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Methoxy-5-methylnicotinic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b571803#spectroscopic-data-of-2-methoxy-5-methylnicotinic-acid-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com